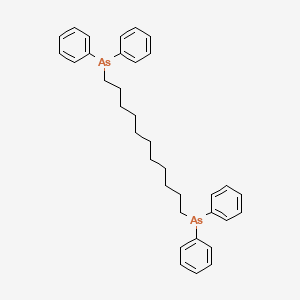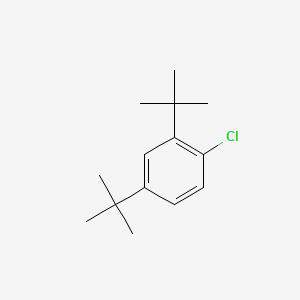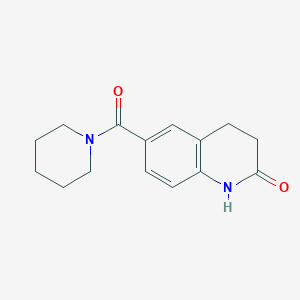![molecular formula C15H21NO3 B14421511 3-[4-(6-Aminohexanoyl)phenyl]propanoic acid CAS No. 82086-04-2](/img/structure/B14421511.png)
3-[4-(6-Aminohexanoyl)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(6-Aminohexanoyl)phenyl]propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids These compounds are characterized by a benzene ring conjugated to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(6-Aminohexanoyl)phenyl]propanoic acid typically involves multi-step organic reactions. One common method is the acylation of 4-aminophenylpropanoic acid with 6-aminohexanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality.
化学反応の分析
Types of Reactions
3-[4-(6-Aminohexanoyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
3-[4-(6-Aminohexanoyl)phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 3-[4-(6-Aminohexanoyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The aminohexanoyl group allows the compound to interact with proteins and enzymes, potentially inhibiting or modifying their activity. The benzene ring and propanoic acid moiety contribute to its overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-(4-Aminophenyl)propanoic acid
- 4-Aminohydrocinnamic acid
- 3-(3,4-Dimethoxyphenyl)propanoic acid
Uniqueness
3-[4-(6-Aminohexanoyl)phenyl]propanoic acid is unique due to the presence of the aminohexanoyl group, which imparts distinct chemical and biological properties
特性
| 82086-04-2 | |
分子式 |
C15H21NO3 |
分子量 |
263.33 g/mol |
IUPAC名 |
3-[4-(6-aminohexanoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H21NO3/c16-11-3-1-2-4-14(17)13-8-5-12(6-9-13)7-10-15(18)19/h5-6,8-9H,1-4,7,10-11,16H2,(H,18,19) |
InChIキー |
XIXODSJTLXWRFP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCC(=O)O)C(=O)CCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14421446.png)
![Phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14421454.png)

![1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14421471.png)
![[(4-Nitrophenyl)methylidene]propanedial](/img/structure/B14421475.png)
![2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14421477.png)




